Aztreonam, a synthetic beta-lactam antibiotic, represents the first of the monobactam class to be used clinically. It is characterized by its resistance to beta-lactamase hydrolysis and its selective activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa and various Enterobacteriaceae. Unlike many other beta-lactams, aztreonam exhibits minimal activity against Gram-positive bacteria and anaerobes. Due to its unique structure and activity spectrum, aztreonam has become a valuable alternative to aminoglycosides and cephalosporins, particularly in patients with renal impairment or those at risk of nephrotoxicity34567.
Aztreonam has been extensively used in the treatment of infections caused by Gram-negative pathogens. It is effective in treating urinary tract infections, lower respiratory tract infections, intraabdominal infections, septicemia, endometritis, pelvic cellulitis, and skin and skin structure infections. Clinical trials have demonstrated its efficacy in eradicating infections, including those caused by Pseudomonas aeruginosa, and it is often used as monotherapy for aerobic Gram-negative infections. In cases of mixed infections or unknown etiology, aztreonam is recommended to be used in combination with other antibiotics to ensure coverage of Gram-positive and anaerobic bacteria346.
Aztreonam is administered parenterally due to its poor oral bioavailability. It is rapidly distributed throughout the body, achieving therapeutic concentrations in various tissues and fluids, including bone, prostate, and cerebrospinal fluid. The drug is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment. Its pharmacokinetic profile, characterized by a short elimination half-life, typically requires dosing every 6 to 12 hours depending on the severity of the infection3567.
In a study involving healthy volunteers, oral administration of aztreonam was investigated for selective decontamination of the digestive tract. The study found that aztreonam effectively reduced Gram-negative bacilli in fecal cultures without significantly affecting the total anaerobic bacterial counts, oropharyngeal flora, or causing systemic absorption. This suggests a potential application for aztreonam in selective decontamination, particularly in immunocompromised patients or those undergoing certain medical procedures2.
Aztreonam was first introduced in the 1980s and has since been recognized for its unique structure and mechanism of action among beta-lactams. It is classified under the beta-lactam antibiotics, specifically as a monobactam, which distinguishes it from other classes such as penicillins and cephalosporins. Aztreonam-d6 serves as a reference standard for various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry.
The synthesis of aztreonam-d6 involves several key steps that modify the parent compound aztreonam to incorporate deuterium. The methods typically employed include:
For example, one reported method includes using triethylamine in a controlled reaction environment to facilitate the condensation reactions necessary for forming the beta-lactam ring while ensuring high yields and purity .
Aztreonam-d6 retains the core structure of aztreonam but includes six deuterium atoms at specific positions within its molecular framework. The molecular formula for aztreonam is C_13H_16N_4O_5S, while for aztreonam-d6, it becomes C_13D_6N_4O_5S.
Aztreonam-d6 undergoes similar chemical reactions as its parent compound due to its structural similarities. Key reactions include:
The reactions involving aztreonam-d6 are primarily studied in the context of analytical chemistry rather than pharmacological activity.
Aztreonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds specifically to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting peptidoglycan cross-linking essential for maintaining cell wall integrity. This leads to cell lysis and death, particularly effective against Gram-negative bacteria due to their reliance on this structure.
Relevant data suggest that aztreonam-d6 maintains similar properties to aztreonam but with variations attributable to deuteration .
Aztreonam-d6 is primarily utilized in scientific research and clinical studies as an internal standard for quantifying aztreonam levels in biological matrices using advanced analytical techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Its use enhances the accuracy of pharmacokinetic studies and therapeutic drug monitoring, providing essential data on drug metabolism and efficacy.
Aztreonam (C₁₃H₁₇N₅O₈S₂) is a synthetically derived monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. Unlike traditional bicyclic beta-lactams (penicillins, cephalosporins), aztreonam features a single β-lactam ring without fused secondary rings, conferring distinctive pharmacological properties [3] [7]. This monobactam structure exhibits high specificity against aerobic Gram-negative bacilli, including Pseudomonas aeruginosa and Enterobacteriaceae, while demonstrating minimal activity against Gram-positive or anaerobic pathogens [7].
The molecular mechanism involves irreversible binding to penicillin-binding protein 3 (PBP-3), disrupting peptidoglycan cross-linking and cell wall synthesis. Crucially, aztreonam shows resistance to hydrolysis by many beta-lactamases due to its unique side chain configuration (aminothiazole oxime and sulfonic acid groups) [3]. This stability underpins its clinical utility in treating complicated urinary tract, respiratory, and intra-abdominal infections, particularly in penicillin-allergic patients [7].
Table 1: Key Structural Features of Select Monobactams
Compound | Core Structure | N-Substituent | C3/C4 Side Chains | Spectrum Enhancement |
---|---|---|---|---|
Aztreonam | Monocyclic β-lactam | Sulfonate | Aminothiazole oxime | Gram-negative specificity |
Carumonam | Monocyclic β-lactam | Sulfonate | Dimethylaminocarbonyl | Extended Gram-negative coverage |
Tigemonam | Monocyclic β-lactam | Sulfonate | Carboxypropyl | Oral bioavailability |
Cefiderocol* | Bicyclic | Catechol conjugate | Cephalosporin core | Broad-spectrum + siderophore uptake |
*Included for contrast; not a monobactam [3].
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds to modify pharmacokinetic and metabolic profiles. The carbon-deuterium bond (C–²H) is stronger (∼2–7 kcal/mol) and shorter than C–H bonds, potentially altering metabolic pathways where C–H bond cleavage is rate-limiting [5] [9]. In antibiotic research, deuteration serves three primary objectives:
Table 2: Impact of Deuterium Labeling on Pharmaceutical Properties
Property | Effect of Deuteration | Research Utility |
---|---|---|
Metabolic Stability | ↓ Clearance via kinetic isotope effect (KIE) | Extended half-life; reduced dosing |
Mass Spectrometry ↑ Mass shift (m/z +n per ²H) | Enhanced detection specificity in bioanalysis | |
Receptor Binding | Minimal alteration (isotopic size similarity) | Unbiased PK/PD studies |
Toxicity Profile | Context-dependent; requires validation | Safer metabolite profiles |
Aztreonam-d6 (C₁₃H₁₁D₆N₅O₈S₂; MW 441.47 g/mol) is a hexadeuterated isotopologue of aztreonam, specifically deuterated at the two methyl groups of the α-carboxypropoxyimino side chain. Its systematic name is 2-((((Z)-1-(2-aminothiazol-4-yl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-(methyl-d₃)propanoic-3,3,3-d₃ acid [4] [9]. With a CAS registry number 1127452-94-1, it is typically supplied as an off-white to light yellow solid with >95% chemical purity and >98% deuterium enrichment [5] [9].
The compound's primary research applications include:
Research significance is amplified by aztreonam's resurgence in combating carbapenem-resistant Enterobacterales (CRE), particularly when combined with avibactam. Aztreonam-d6 enables high-fidelity therapeutic drug monitoring during these treatments [3] [9].
Table 3: Aztreonam-d6 Chemical Properties
Property | Specification | Source |
---|---|---|
Molecular Formula | C₁₃H₁₁D₆N₅O₈S₂ | [1] [9] |
Molecular Weight | 441.47 g/mol | [5] [9] |
CAS Registry Number | 1127452-94-1 | [4] [9] |
Purity | >95% (HPLC); >98% atom D | [5] [9] |
Storage Conditions | -20°C, protected from light under inert atmosphere | [1] [5] |
Solubility | DMSO (slight), methanol (slight), water (poor) | [9] |
Synonyms | SQ-26,776-d6; Azthreonam-d6; Monobactam-d6 | [4] [9] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2